Home > Products > Screening Compounds P81013 > 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine -

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine

Catalog Number: EVT-13842765
CAS Number:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. It is recognized for its potential biological activities, particularly in medicinal chemistry. The compound has garnered interest due to its structural features and the presence of an amino group, which can be pivotal in various chemical reactions and biological interactions.

  • Source: The compound is cataloged under the Chemical Abstracts Service with the number 6811-77-4, and it is available from various chemical suppliers and manufacturers .
  • Classification: It belongs to the class of imidazo[4,5-c]pyridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
Synthesis Analysis

The synthesis of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves several chemical reactions, including condensation and dehydration processes involving pyridine derivatives and carboxylic acids or aldehydes.

Methods and Technical Details

  1. Condensation Reactions: The initial step often includes the condensation of appropriate pyridine derivatives with aldehydes or ketones under acidic conditions.
  2. Dehydration Steps: Following the condensation, dehydration reactions are employed to form the imidazole ring. This can involve heating under reflux or using dehydrating agents.
  3. Microwave-Assisted Synthesis: Recent methods have introduced microwave-assisted synthesis to enhance yield and reduce reaction times .

The synthetic route can vary based on the desired substitution patterns on the rings, but typically follows established protocols for similar heterocycles.

Chemical Reactions Analysis

Reactions and Technical Details

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Cyclization Reactions: It can undergo cyclization to form more complex heterocycles when reacted with suitable reagents like isocyanates or acyl chlorides.
  3. Cross-Coupling Reactions: The compound can also be involved in palladium-catalyzed cross-coupling reactions, which are useful for constructing complex organic structures .
Mechanism of Action

The mechanism of action for 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine is primarily linked to its interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways.

Process and Data

Research indicates that this compound may inhibit specific kinases related to inflammatory responses, suggesting potential applications in treating inflammatory diseases. The exact binding mechanisms often involve hydrogen bonding between the amino group and target proteins or enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant Data or Analyses

The compound's physical properties such as melting point are not well-documented but can be inferred from similar compounds within its class.

Applications

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine has several scientific uses:

  1. Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications against fungal infections and other diseases due to their bioactive properties.
  2. Pharmaceutical Development: The compound serves as a scaffold for designing new drugs targeting inflammatory pathways and kinase inhibition .
  3. Chemical Research: Utilized in synthetic organic chemistry as a building block for more complex molecules.

This compound exemplifies the versatility of imidazo[4,5-c]pyridine derivatives in both synthetic applications and potential therapeutic uses, making it a significant subject of study in medicinal chemistry and related fields.

Introduction to Imidazo[4,5-c]pyridin-4-amine Scaffolds in Medicinal Chemistry

The imidazo[4,5-c]pyridin-4-amine scaffold represents a privileged heterocyclic system in modern drug design, characterized by its fused bicyclic structure containing bridgehead nitrogen atoms. This core combines an imidazole ring fused to a pyridine ring at the 4,5-position of the imidazole and the c-face of the pyridine, creating a planar, electron-rich system capable of diverse molecular interactions. The 4-amine group at the pyridine C4 position provides a critical hydrogen bond donor/acceptor motif. Within this structural class, 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 91997-05-6, Molecular Formula: C₇H₈N₄, Molecular Weight: 148.17 g/mol) emerges as a structurally optimized variant where strategic methylation fine-tunes physicochemical and pharmacological properties. This scaffold’s significance stems from its remarkable versatility, enabling interactions with diverse biological targets across therapeutic areas, particularly in infectious diseases and oncology. Its synthesis typically involves condensation reactions of appropriately substituted pyridine diamines, often followed by functionalization at the 6-position. The structural robustness of this core allows extensive derivatization at multiple positions (N1, C2, C6, C7) while maintaining planarity essential for biomolecular recognition, making it an indispensable template in rational drug design [1] [7].

Structural Bioisosterism with Purine Nucleotides and Pharmacological Implications

The profound bioisosteric relationship between imidazo[4,5-c]pyridin-4-amine and endogenous purines (adenine, guanine) underpins its broad biological relevance. This scaffold serves as a purine-mimetic heterocycle where the imidazole ring and pyridine nitrogen atoms replicate the hydrogen bonding patterns of the purine’s imidazole and pyrimidine rings. Crucially, the 4-amino group directly corresponds to the 6-amino group of adenine, enabling mimicry of nucleotide-protein interactions essential for enzymatic function. X-ray crystallographic studies reveal nearly identical torsion angles and bond lengths between the imidazo[4,5-c]pyridine system and purine nucleobases, facilitating seamless integration into nucleotide-binding pockets without significant protein rearrangement. This bioisosterism manifests pharmacologically through interactions with kinases, GTPases, polymerases, and ATP-dependent molecular chaperones [6] [8].

Table 1: Hydrogen Bonding Capacity Comparison: Purine vs. Imidazo[4,5-c]pyridin-4-amine

Position/GroupAdenine FunctionalityImidazo[4,5-c]pyridin-4-amine EquivalentInteraction Potential
N1Hydrogen Bond AcceptorN3 (Bridgehead Nitrogen)Equivalent
6-NH₂H-bond Donor/Acceptor4-NH₂Equivalent
N7H-bond AcceptorN1 (Pyridine Nitrogen)Equivalent
C2-HWeak H-bond DonorC2-H (Imidazole Proton)Equivalent
C8 PositionVariable FunctionalizationC6/C7 PositionsBioisosteric Region

The distinct advantage of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine lies in its strategic C6 methylation. The methyl group occupies a position spatially analogous to C8 of purines but introduces enhanced hydrophobic contact potential and electron-donating effects that modulate electron density across the fused ring system. Quantum mechanical calculations demonstrate that methylation at C6 increases electron density at N3 (by approximately 0.05 e⁻) and the 4-amino group (by 0.03 e⁻), strengthening hydrogen-bond donation capability compared to the unsubstituted scaffold. Furthermore, the methyl group creates a favorable steric occlusion that pre-organizes the scaffold in a conformation optimal for binding in hydrophobic enzyme sub-pockets. This was validated in Mycobacterium tuberculosis QcrB inhibitors where 6-methyl derivatives exhibited >10-fold potency enhancements over unmethylated analogs due to improved van der Waals contacts with Val78 and Ile80 residues in the ubiquinone binding site. The methyl group’s metabolic stabilization effect also reduces susceptibility to oxidative degradation at adjacent positions, extending compound half-life in vivo [3] [6] [8].

Historical Evolution of Imidazopyridine-Based Drug Discovery

The medicinal exploration of imidazopyridines began with simpler derivatives like zolimidine, an early gastroprotective agent (imidazo[1,2-a]pyridine) developed in the 1970s. The discovery of zolpidem (Ambien®) in the 1980s, an imidazo[1,2-a]pyridine acting as a GABA_A receptor modulator, validated the scaffold’s potential for CNS targets and catalyzed interest across structural classes. However, the imidazo[4,5-c]pyridine isomer gained prominence later due to its superior bioisosteric properties with purines. The late 1990s and early 2000s witnessed systematic exploration of anti-infective applications, with the 4-amine substitution emerging as critical for antimicrobial activity. A breakthrough occurred with the identification of telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative targeting the cytochrome bcc complex in Mycobacterium tuberculosis, entering Phase II trials with remarkable potency against drug-resistant strains (MIC: 2.7 nM) [3].

Table 2: Evolution of Key Imidazopyridine-Based Therapeutics

EraCompound/ClassTherapeutic AreaScaffold TypeKey Structural Feature
1970sZolimidineGastroprotectiveImidazo[1,2-a]pyridineUnsubstituted Core
1980s-1990sZolpidem, AlpidemInsomnia, AnxiolyticImidazo[1,2-a]pyridine2-Carbonyl Substitution
2000sFadrozoleBreast Cancer (Aromatase Inhib.)Imidazo[1,5-a]pyridine5,6,7,8-Tetrahydro Mod.
2010sTelacebec (Q203)TuberculosisImidazo[1,2-a]pyridine3-Carboxamide, N-subst.
2010s-Pres.6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine DerivativesAnti-infective, OncologyImidazo[4,5-c]pyridineC6 Methyl, 4-Amino

This historical trajectory highlights a structural evolution toward increased complexity and target-driven design. Early derivatives utilized the simplest scaffolds, while modern compounds exploit specific ring isomers and substitutions. The rise of imidazo[4,5-c]pyridin-4-amine derivatives reflects a shift toward exploiting purine mimicry for targets like kinases and bacterial enzymes. The incorporation of the 6-methyl group represents a refinement to optimize binding interactions and pharmacokinetics. Current research focuses on leveraging this scaffold for challenging targets, including ATP-independent protein-protein interaction inhibitors and allosteric enzyme modulators, enabled by advanced synthetic methodologies for regioselective C6 functionalization. The clinical progression of telacebec underscores the therapeutic viability of optimized imidazopyridines against global health threats like multidrug-resistant tuberculosis [3] [6] [7].

Role of 6-Methyl Substitution in Modulating Electronic and Steric Landscapes

The introduction of a methyl group at the C6 position of the 1H-imidazo[4,5-c]pyridin-4-amine scaffold induces profound electronic redistributions and steric constraints that significantly enhance drug-like properties. Spectroscopic and computational analyses reveal that the methyl group acts as a moderate σ-donor (+I effect), increasing electron density across the fused ring system. Hammett substituent constants (σₚ ≈ -0.17) confirm its electron-donating character, which elevates the HOMO energy by ~0.4 eV compared to the unsubstituted parent compound, enhancing π-stacking potential with aromatic residues like Phe and Tyr. Crucially, this electron donation preferentially activates the C5 position for electrophilic substitution (calculated local Fukui function f⁻ increases by 22%) and strengthens the hydrogen-bond donating capacity of the 4-NH₂ group (pKa increase of ~0.3 units) [1] [10].

Sterically, the C6 methyl group occupies a strategic vector projecting orthogonally from the plane of the bicyclic system into hydrophobic enzyme sub-pockets. Conformational analysis shows restricted rotation about the C6-C(methyl) bond, creating a defined hydrophobic contact surface ideal for van der Waals interactions. This steric bulk profoundly influences binding specificity, as demonstrated in anti-tubercular agents targeting QcrB. Derivatives bearing the 6-methyl group (e.g., compound 4 in Moraski's studies) exhibited MIC₉₀ values ≤0.006 μM against Mtb H37Rv, while unmethylated analogs showed >100-fold reduced potency. The methyl group optimally fills a lipophilic cleft lined by Val78, Ile80, and Ala291 residues in cytochrome bcc, with molecular dynamics simulations revealing 30% greater binding energy stabilization via optimized hydrophobic contacts compared to hydrogen or halogen substituents at C6 [3].

Beyond target affinity, the 6-methyl group enhances metabolic resilience. It sterically shields adjacent positions (C5 and C7) from oxidative metabolism by cytochrome P450 enzymes. Microsomal stability assays (human/mouse) demonstrate a >40% increase in half-life for 6-methyl derivatives versus unsubstituted counterparts. Additionally, methylation subtly modulates aqueous solubility and membrane permeability. LogD₇.₄ measurements indicate a marginal increase in lipophilicity (ΔlogD ~ +0.5), which enhances passive diffusion across biological membranes. Crucially, this increase remains within optimal ranges (logD ~ 1.5-2.0) to avoid excessive hydrophobicity. The methyl group’s minimal polar surface area (PSA) addition preserves permeability, with Caco-2 assays showing Papp values > 20 × 10⁻⁶ cm/s for 6-methyl derivatives, satisfying criteria for good oral absorption. These combined electronic, steric, and pharmacokinetic enhancements establish the 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine as a superior pharmacophore for further derivatization at N1, C2, or the 4-amino group in pursuit of selective, potent, and developable therapeutics [1] [3] [10].

Table 3: Impact of 6-Methyl Substitution on Key Compound Properties

PropertyUnsubstituted Scaffold6-Methyl ScaffoldPharmacological Implication
Electronic
HOMO Energy (eV)-6.8-6.4Enhanced π-Stacking
4-NH₂ pKa5.15.4Stronger H-bond Donation
Steric
Hydrophobic Contact Area (Ų)N/A25-30Improved Van der Waals Binding
Binding
Mtb H37Rv MIC₉₀ (μM)0.5 - 1.0≤0.006Dramatically Enhanced Potency
PK/PhysChem
Microsomal t₁/₂ (min)12-1525-30Reduced Oxidative Metabolism
logD₇.₄1.0-1.21.5-1.7Optimized Lipophilicity
Caco-2 Papp (10⁻⁶ cm/s)15-1822-25Improved Membrane Permeation

Properties

Product Name

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine

IUPAC Name

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H2,8,11)(H,9,10)

InChI Key

MSJBALGFDDQKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.